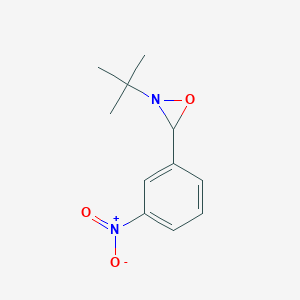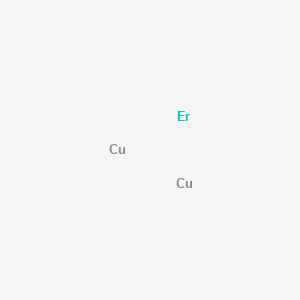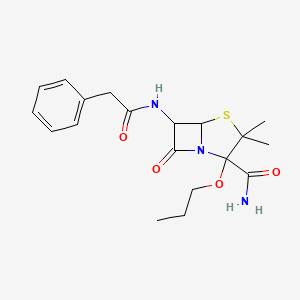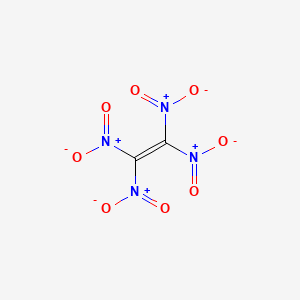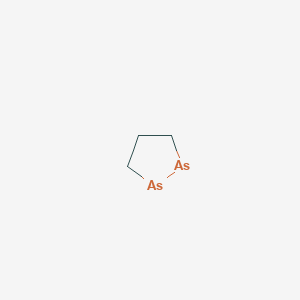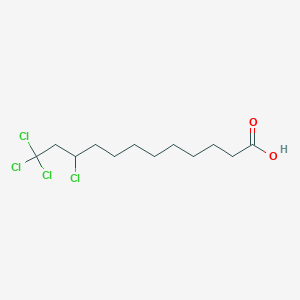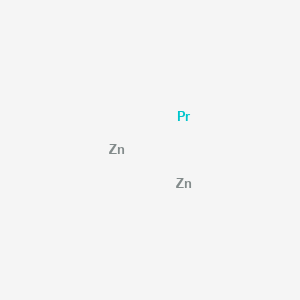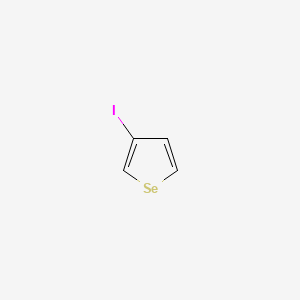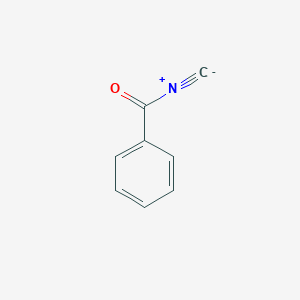
Benzoyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a benzoyl moietyThey are isolobal to carbon monoxide and exhibit a dichotomy between carbenoid and triple bond characters, making them highly versatile in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl isocyanide can be synthesized through various methods. One common approach involves the treatment of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . Another method includes the use of formamide, p-toluenesulfonyl chloride, and triethylamine under dry conditions .
Industrial Production Methods: Industrial production of this compound often employs the Ugi method, which is widely used due to its efficiency and scalability. This method involves the reaction of amines, carbonyl compounds, suitable acids, and isocyanides in a one-pot process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives .
Applications De Recherche Scientifique
Benzoyl isocyanide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoyl isocyanide involves its ability to act as both a nucleophile and an electrophile due to its unique structure. It can covalently modify essential metabolic enzymes by targeting active site cysteines, leading to functional inhibition. This property is particularly useful in developing antimicrobial agents that disrupt bacterial metabolic pathways .
Comparaison Avec Des Composés Similaires
- Phenyl isocyanide
- Methyl isocyanide
- Cyclohexyl isocyanide
- tert-Butyl isocyanide
Comparison: Benzoyl isocyanide stands out due to its benzoyl group, which imparts unique reactivity and stability compared to other isocyanides. For instance, phenyl isocyanide and methyl isocyanide are more volatile and less stable, while cyclohexyl isocyanide and tert-butyl isocyanide have different steric properties that affect their reactivity .
Propriétés
Numéro CAS |
21445-20-5 |
|---|---|
Formule moléculaire |
C8H5NO |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
benzoyl isocyanide |
InChI |
InChI=1S/C8H5NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H |
Clé InChI |
OHWFZCUCQSPPSJ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



